

comparative study of the efficacy of 1,2-Benzisothiazol-3-amine derivatives.

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Compound of Interest

Compound Name: 1,2-Benzisothiazol-3-amine

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Comparative Efficacy of 1,2-Benzisothiazol-3-amine Derivatives: A Review

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the efficacy of various **1,2-Benzisothiazol-3-amine** derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. The information is compiled from various studies to aid in drug discovery and development efforts.

Antimicrobial Activity

Derivatives of **1,2-benzisothiazol-3-amine** have demonstrated significant activity against a spectrum of microbial pathogens. The efficacy is largely dependent on the nature and position of substituents on the benzisothiazole core.

Table 1: Comparative Antimicrobial Activity of **1,2-Benzisothiazol-3-amine** Derivatives (MIC in $\mu\text{g/mL}$)

Compound/Derivative	Staphylococcus aureus	Bacillus subtilis	Escherichia coli	Candida albicans	Aspergillus niger	Reference
Compound 3	50 - 200	25 - 200	25 - 100	Moderate	Moderate	[1]
Compound 4	50 - 200	25 - 200	25 - 100	Moderate	Moderate	[1]
Compound 10	Moderate	Moderate	Moderate	Moderate	Moderate	[1]
Compound 12	Moderate	Moderate	Moderate	Moderate	Moderate	[1]
N-alkoxybenzyl derivatives	Active	Active	Not Active	-	-	[2]
N-aryl derivatives	Active	Active	Not Active	-	-	[2]
N-alkoxyphenyl derivatives	Active	Active	Not Active	-	-	[2]
N-arylalkanoic acids (4-12)	Good activity	Good activity	Not Active	Susceptible	Susceptible	[3]
Esters and amides (13-26)	Good activity	Good activity	Not Active	Susceptible	Susceptible	[3]

Note: "Moderate" and "Active" indicate reported activity where specific MIC values were not provided in the summary. "-" indicates data not available.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A standardized inoculum of the test microorganism is uniformly spread on a suitable agar medium. Wells are then created in the agar, and a specific concentration of the test compound is introduced into each well. The plates are incubated under appropriate conditions. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Anti-inflammatory Activity

Several 1,2-benzisothiazole derivatives have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Comparative Anti-inflammatory Activity of 1,2-Benzisothiazol-3(2H)-one-1,1-dioxide Derivatives

Compound	In vitro COX-1 IC ₅₀ (μ M)	In vitro COX-2 IC ₅₀ (μ M)	In vivo Anti- inflammatory Activity (% inhibition)	Ulcerogenic Activity (Ulcer Index)	Reference
Benzenesulfonyl amide derivative 19	-	-	High, comparable to celecoxib	Minimal	[1]
Benzenesulfonyl amide derivative 20	-	-	High, comparable to celecoxib	Minimal	[1]
Cyclized benzenesulfonyl amide 23	-	-	High, comparable to celecoxib	Minimal	[1]
Indomethacin (Reference)	-	-	-	High	[1]
Celecoxib (Reference)	-	-	High	-	[1]

Note: "-" indicates data not available in the provided summaries.

Experimental Protocols

In vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

Acute inflammation is induced in the hind paw of rats by injecting a solution of carrageenan. The test compounds are administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time intervals after the induction of inflammation, and the percentage inhibition of edema is calculated by comparing with the control group.

Ulcerogenic Activity

Animals are administered with the test compounds at various doses for a specified period. The animals are then sacrificed, and their stomachs are examined for the presence of ulcers. The severity of the ulcers is scored to determine the ulcer index.

Anticancer Activity

The anticancer potential of 1,2-benzisothiazole derivatives has been evaluated against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis.

Table 3: Comparative Anticancer Activity of **1,2-Benzisothiazol-3-amine** Derivatives (IC50 in μM)

Derivative Class	Compound	Cancer Cell Line	IC50 (μM)	Reference
Benzothiazole-2-thiol derivatives	Substituted methoxybenzamide (41)	Various human cancer cell lines	1.1 - 8.8	[4]
Substituted chloromethylbenzamide (42)	Various human cancer cell lines	1.1 - 8.8	[4]	
Thiourea derivatives	Thiourea containing benzothiazole (3)	U-937 (Leukemia)	16.23 ± 0.81	[4]
Pyridine based benzothiazole	Substituted bromopyridine acetamide (29)	SKRB-3 (Breast)	0.0012	[4]
Substituted bromopyridine acetamide (29)	SW620 (Colon)	0.0043	[4]	
Substituted bromopyridine acetamide (29)	A549 (Lung)	0.044	[4]	
Substituted bromopyridine acetamide (29)	HepG2 (Liver)	0.048	[4]	
Caspase Inhibitors	Analog 6b	Caspase-3	Nanomolar	[5]
Analog 6r	Caspase-3	Nanomolar	[5]	
Analog 6s	Caspase-3	Nanomolar	[5]	
Analog 6w	Caspase-3	Nanomolar	[5]	

Experimental Protocols

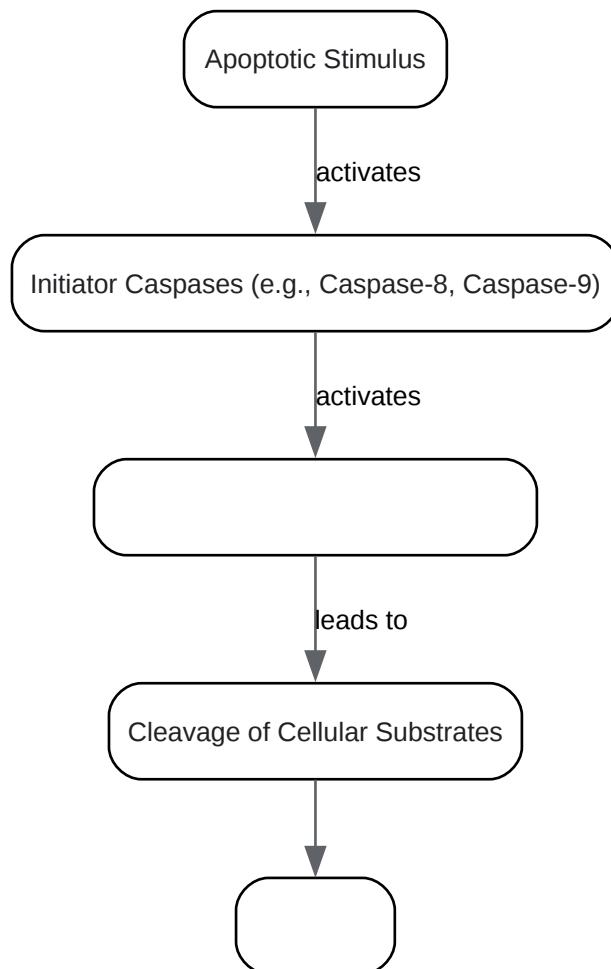
Cell Viability Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured to determine the percentage of cell viability. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.

Signaling Pathways

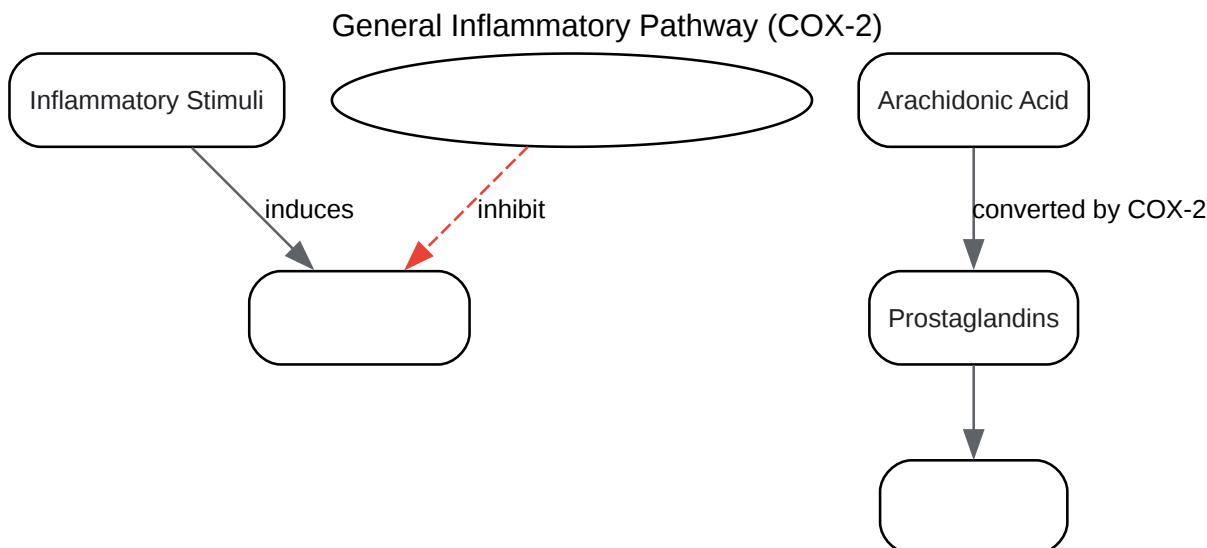
The biological effects of 1,2-benzisothiazole derivatives are mediated through various signaling pathways. The following diagrams illustrate the general mechanisms of apoptosis and inflammation that are often targeted by these compounds.

General Apoptotic Pathway (Caspase-3 Activation)



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Caption: General apoptotic pathway involving the activation of caspase-3.



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Caption: General inflammatory pathway mediated by COX-2.

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